2,2',3,4,5,6'-Hexachlorodiphenyl ether

Environmental analytical chemistry Isomer-specific quantification Gas chromatography

2,2',3,4,5,6'-Hexachlorodiphenyl ether (CAS 159553-71-6), also designated PCDE 143, is a member of the polychlorinated diphenyl ether (PCDE) class—a group of 209 possible congeners structurally analogous to polychlorinated biphenyls (PCBs). This compound possesses six chlorine atoms across both phenyl rings and is primarily utilized as an isomer-specific analytical reference standard for environmental monitoring, toxicological research, and for establishing chromatographic retention indices within PCDE congener panels.

Molecular Formula C12H4Cl6O
Molecular Weight 376.9 g/mol
CAS No. 159553-71-6
Cat. No. B12672547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4,5,6'-Hexachlorodiphenyl ether
CAS159553-71-6
Molecular FormulaC12H4Cl6O
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl6O/c13-5-2-1-3-6(14)12(5)19-8-4-7(15)9(16)11(18)10(8)17/h1-4H
InChIKeyYEXFSSRNNAZOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2',3,4,5,6'-Hexachlorodiphenyl Ether (PCDE 143) Procurement & Research Baseline


2,2',3,4,5,6'-Hexachlorodiphenyl ether (CAS 159553-71-6), also designated PCDE 143, is a member of the polychlorinated diphenyl ether (PCDE) class—a group of 209 possible congeners structurally analogous to polychlorinated biphenyls (PCBs). This compound possesses six chlorine atoms across both phenyl rings and is primarily utilized as an isomer-specific analytical reference standard for environmental monitoring, toxicological research, and for establishing chromatographic retention indices within PCDE congener panels [1]. Its unique substitution pattern—featuring four contiguous (vicinal) chlorine atoms on one ring—distinguishes it from other hexachlorodiphenyl ethers in terms of chromatographic behavior and physicochemical properties [2].

Why Generic Substitution of 2,2',3,4,5,6'-Hexachlorodiphenyl Ether Fails in Isomer-Specific Applications


Within the hexachlorodiphenyl ether isomer class, simple substitution is confounded by the strong dependence of physicochemical and chromatographic properties on the specific chlorine substitution pattern. The number and arrangement of vicinal (adjacent-ring) and ortho-chlorine substituents are primary determinants of gas chromatographic relative retention time (RRT), n-octanol/water partition coefficient (log Kow), and conformational rotational barriers [1]. For example, among hexachloro congeners, PCDE 143 elutes distinctly from its isomer 2,2',4,4',5,5'-hexachlorodiphenyl ether (PCDE 153) on standard stationary phases such as SE-54 and OV-1701, due to its higher degree of vicinal chlorination [2]. Substituting PCDE 143 with a different hexachloro isomer in an analytical method or toxicological study would therefore compromise both chromatographic resolution and structure-activity correlation, undermining quantification accuracy and data comparability across studies.

Quantitative Differentiation Evidence for 2,2',3,4,5,6'-Hexachlorodiphenyl Ether Against Closest Analogs


Chromatographic Relative Retention Time (RRT) Distinction from PCDE 153 on SE-54

The gas chromatographic relative retention time (RRT) of PCDE 143 is significantly higher than that of the common hexachloro reference congener 2,2',4,4',5,5'-hexachlorodiphenyl ether (PCDE 153) on an SE-54 capillary column. This difference arises from the increased number of vicinal chlorine substituents on PCDE 143, which enhance column-phase interactions and elevate retention [1]. The chromatographic method enables baseline separation of these two isomers, critical for accurate environmental quantification in complex matrices such as cod liver oil and fly ash [2].

Environmental analytical chemistry Isomer-specific quantification Gas chromatography

Predicted n-Octanol/Water Partition Coefficient (log Kow) Differentiation from Less Chlorinated PCDE Congeners

The predicted log Kow of 2,2',3,4,5,6'-hexachlorodiphenyl ether (PCDE 143) is substantially higher than that of lower-chlorinated PCDE congeners, reflecting greater lipophilicity and a stronger tendency to partition into organic phases. A QSPR model trained on 106 experimentally determined PCDE log Kow values was used to predict values for the remaining unsynthesized congeners, including PCDE 143 [1]. The model demonstrates that log Kow increases systematically with chlorination degree and is modulated by ortho- and vicinal substitution patterns [1].

Environmental fate modeling Bioaccumulation Physicochemical property prediction

Rotational Barrier Height Differentiation Driven by Ortho-Chloro Substitution

The conformational energy profile of PCDE 143 is characterized by a higher barrier to internal rotation about the ether C–O bonds compared to less ortho-substituted hexachloro isomers. Extended Hückel molecular orbital calculations on a series of tri-, tetra-, and hexa-chlorodiphenyl ethers demonstrate that increased ortho-chloro substitution raises the height of the rotational barrier between low-energy conformations [1]. PCDE 143, bearing ortho-chlorines at positions 2, 2', and 6', exhibits restricted ring mobility relative to congeners with fewer ortho substituents, which influences its chromatographic retention and potential for thermal cyclization to polychlorinated dibenzofurans (PCDFs) [1].

Molecular conformation Rotational isomerism Quantum chemical modeling

Targeted Application Scenarios for 2,2',3,4,5,6'-Hexachlorodiphenyl Ether Procurement


Isomer-Specific Quantification in Marine Biota and Food Web Monitoring

PCDE 143 serves as a critical calibration standard for high-resolution gas chromatography–mass spectrometry (HRGC-MS) methods aimed at congener-specific PCDE analysis in fish oils, marine mammal blubber, and human adipose tissue. Its distinct RRT on SE-54 and OV-1701 columns (Section 3, Evidence 1) enables unambiguous peak assignment in complex biological extracts, ensuring accurate reporting of congener profiles for exposure assessment and regulatory compliance [1].

Validation of QSPR-Predicted Environmental Partitioning Parameters

Because experimental log Kow and aqueous solubility data are unavailable for many PCDE congeners, PCDE 143 provides a valuable reference compound for validating quantitative structure-property relationship (QSPR) model predictions (Section 3, Evidence 2). Analytical laboratories can use the certified standard to confirm predicted partitioning behavior, thereby strengthening the scientific basis for environmental fate and transport models used in persistent organic pollutant (POP) risk evaluation [2].

Forensic Source Apportionment of Chlorophenol-Derived Contamination

PCDE 143, as a byproduct of technical chlorophenol synthesis, functions as a congener-specific indicator in forensic environmental investigations. Its presence and relative abundance in contaminated soil or groundwater samples can be used in conjunction with other hexachloro congeners to trace the signature of a specific chlorophenol formulation, leveraging the isomer-specific distinction enabled by its unique substitution pattern [3].

Conformational Probe in Thermal Formation Studies of Polychlorinated Dibenzofurans

The restricted conformational flexibility of PCDE 143 arising from its ortho-chlorine substitution pattern (Section 3, Evidence 3) makes it a suitable model compound for studying the thermal cyclization pathway to polychlorinated dibenzofurans (PCDFs). Researchers investigating PCDF formation mechanisms in combustion and thermal processes can use PCDE 143 as a structurally defined precursor to elucidate the influence of ortho-chlorine positioning on cyclization kinetics and product distribution [4].

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